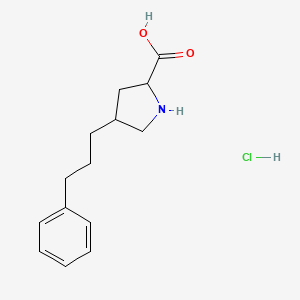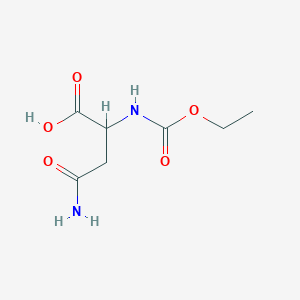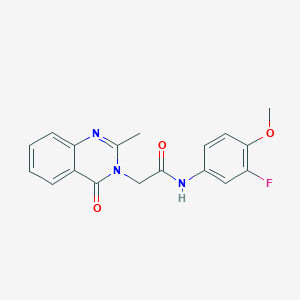
4-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic compound belonging to the class of pyrrolidine carboxylic acids. This compound is known for its potential therapeutic applications in various medical conditions, including pain management, addiction, and depression.
Vorbereitungsmethoden
The synthesis of 4-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride involves several steps. One common method includes the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Analyse Chemischer Reaktionen
4-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
4-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride has been extensively studied for its potential therapeutic applications. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to cellular processes and molecular interactions.
Medicine: For its potential in pain management, addiction treatment, and depression therapy.
Industry: As a precursor in the production of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors and enzymes, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share structural similarities but differ in their biological activities and applications. The unique features of this compound, such as its specific stereochemistry and functional groups, contribute to its distinct therapeutic potential .
Eigenschaften
IUPAC Name |
4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJLJVFISOVESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503351.png)
![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12503370.png)
![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)
![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

